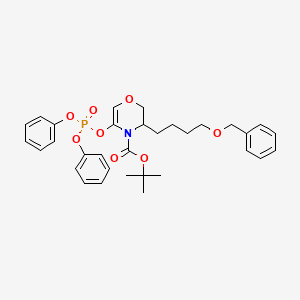tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate
CAS No.: 1166394-98-4
Cat. No.: VC8054011
Molecular Formula: C32H38NO8P
Molecular Weight: 595.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1166394-98-4 |
|---|---|
| Molecular Formula | C32H38NO8P |
| Molecular Weight | 595.6 g/mol |
| IUPAC Name | tert-butyl 5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
| Standard InChI | InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3 |
| Standard InChI Key | FKVXEYIECBNGCE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C32H38NO8P, with a molar mass of 595.629 g/mol . Its structure combines a 1,4-oxazine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with three key functional groups:
-
A tert-butyl carboxylate moiety at position 4, enhancing steric bulk and metabolic stability .
-
A 4-(benzyloxy)butyl chain at position 3, contributing to lipophilicity and membrane permeability .
-
A diphenoxyphosphoryloxy group at position 5, which may serve as a prodrug component or phosphorylation site .
Spectroscopic and Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Polar Surface Area | 102.57 Ų | |
| logP | 8.03 | |
| Appearance | White crystalline powder | |
| Purity | 99% |
The high logP value suggests significant lipid solubility, advantageous for oral bioavailability but potentially challenging for aqueous formulation . The polar surface area aligns with moderate hydrogen-bonding capacity, typical for molecules with phosphate esters.
Synthesis and Manufacturing
Production Methodology
Zhejiang Jiuzhou Chem Co., Ltd., a leading manufacturer, synthesizes the compound under GMP-compliant conditions . The process likely involves:
-
Oxazine Ring Formation: Cyclization of precursor amines and carbonyl compounds under acidic or basic conditions .
-
Functionalization: Sequential introduction of the benzyloxybutyl and diphenoxyphosphoryloxy groups via nucleophilic substitution or coupling reactions .
-
Carboxylation: Esterification with tert-butyl chloroformate to install the carboxylate protecting group .
The company’s 900 m² GMP facility ensures rigorous quality control, including freeze-drying and chromatography-based purification .
Scalability and Supply Chain
With a production capacity of 1–100 metric tons/day, the compound is available in 200 kg batches, shipped globally via sea freight from Shanghai or Tianjin ports . Stability is maintained through sealed storage under inert conditions, critical for preserving the hydrolytically sensitive phosphoryloxy group .
Future Research Directions
Mechanistic Studies
-
Enzymatic Profiling: Screen against kinase panels (e.g., SGK-1, PKA) to identify inhibitory activity.
-
Prodrug Activation: Investigate phosphatase-mediated cleavage of the phosphoryloxy group in physiological conditions .
Formulation Development
Given its lipophilicity, nanoemulsion or lipid-based delivery systems could enhance bioavailability. Compatibility studies with common excipients (e.g., PEG 400, polysorbate 80) are needed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume